2-Amino-7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
2-Amino-7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the chromeno[2,3-b]pyridine family This compound is characterized by its fused ring structure, which includes a chromene and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form a coumarin intermediate. This intermediate is then subjected to cyclization with an appropriate amine, such as 2-aminopyridine, under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of inflammatory kinases TBK1 and IKKε, which are involved in metabolic disorders such as obesity.
Biology: The compound’s derivatives are studied for their anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and corrosion inhibitors.
Agriculture: Some derivatives are explored as intermediates in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-amino-7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of TBK1 and IKKε, it binds to the active sites of these kinases, blocking their activity and thereby reducing inflammation and promoting metabolic regulation . The compound’s structure allows it to fit into the kinase’s binding pocket, inhibiting its function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid: Similar structure but with an isopropyl group instead of an ethyl group.
2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Contains a nitrile group instead of a carboxylic acid group.
Uniqueness
2-Amino-7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and carboxylic acid functionality contribute to its specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
2-amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-2-7-3-4-11-8(5-7)12(18)9-6-10(15(19)20)13(16)17-14(9)21-11/h3-6H,2H2,1H3,(H2,16,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDTUBSCQYVNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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